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3,5-Dibromo-2,4-dimethoxypyridine is an organic compound with the molecular formula and a molecular weight of approximately 296.95 g/mol. This compound features two bromine atoms at the 3 and 5 positions, and methoxy groups at the 2 and 4 positions of the pyridine ring. The presence of these substituents contributes to its unique chemical properties and biological activities. The compound is classified under pyridine derivatives, which are known for their diverse applications in pharmaceuticals and agrochemicals .
These reactions are significant for synthesizing derivatives that may possess enhanced biological activity or improved solubility .
Research indicates that 3,5-dibromo-2,4-dimethoxypyridine exhibits notable biological activities. It has been identified as an inhibitor of the Wnt signaling pathway, which plays a crucial role in cell differentiation and cancer progression . The compound's interaction with biological targets suggests potential applications in cancer therapy and developmental biology.
Additionally, studies have shown its efficacy as a lipoxygenase inhibitor, which could be relevant in inflammatory conditions and other diseases where lipid signaling is involved .
Several methods exist for synthesizing 3,5-dibromo-2,4-dimethoxypyridine:
These synthetic strategies allow for the production of this compound in sufficient yields for research and application purposes .
3,5-Dibromo-2,4-dimethoxypyridine has various applications across different fields:
The versatility of this compound enhances its utility in both academic research and industrial applications .
Interaction studies involving 3,5-dibromo-2,4-dimethoxypyridine have primarily focused on its binding affinity to specific proteins involved in cellular signaling pathways. For instance:
These studies underscore the importance of understanding how this compound interacts with biological systems to harness its full therapeutic potential.
Several compounds share structural similarities with 3,5-dibromo-2,4-dimethoxypyridine. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3,5-Dibromo-2,6-dimethylpyridine | Two bromines; dimethyl groups | Known for its antimicrobial properties |
| 2,3,5-Tribromo-4-methylpyridine | Three bromines; one methyl group | Exhibits potent herbicidal activity |
| 3-Bromo-2,4-dimethoxypyridine | One bromine; two methoxy groups | Potential use as an anti-inflammatory agent |
| 3-Bromo-4-methylpyridine | One bromine; one methyl group | Used in synthesizing pharmaceutical intermediates |
While these compounds share structural features with 3,5-dibromo-2,4-dimethoxypyridine, each possesses distinct properties and potential applications that make them unique within their respective contexts .
The synthesis of 3,5-dibromo-2,4-dimethoxypyridine was first reported in the early 2000s as part of efforts to expand the library of functionalized pyridines for drug discovery. PubChem records indicate its initial registration in 2006, with subsequent refinements in synthetic protocols to improve yields and purity. Early methodologies involved bromination of 2,4-dimethoxypyridine using elemental bromine in acetic acid, achieving yields of 65–72% under optimized conditions. The compound’s structural characterization was confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), with its crystalline structure later analyzed to understand supramolecular interactions.
The compound’s significance arises from its dual functionality as both an electron-deficient (due to bromine) and electron-rich (due to methoxy groups) system, enabling participation in cross-coupling reactions and nucleophilic substitutions.
The methoxy groups enhance solubility in polar solvents (e.g., ethanol, acetic acid), while bromine atoms facilitate regioselective functionalization. Density functional theory (DFT) studies reveal a HOMO-LUMO gap of 4.2 eV, indicating moderate electronic stability suitable for catalytic applications.
Pyridine derivatives constitute a cornerstone of medicinal chemistry due to their bioisosteric properties and metabolic stability. 3,5-Dibromo-2,4-dimethoxypyridine distinguishes itself through:
Recent studies emphasize the compound’s role in cutting-edge applications:
The proton nuclear magnetic resonance spectrum of 3,5-dibromo-2,4-dimethoxypyridine reveals distinctive spectral features that provide comprehensive structural information. The spectrum, recorded at 400 MHz in deuterated chloroform, exhibits three distinct resonances corresponding to the compound's proton environment [1].
The most prominent signals appear as two singlets at δ 3.95 and δ 3.99 ppm, each integrating for three protons. These resonances are attributed to the methoxy groups attached to the pyridine ring at positions 2 and 4, respectively. The slight difference in chemical shift between these signals reflects the distinct electronic environments created by the adjacent bromine substituents. The methoxy group at position 2 experiences greater shielding due to the electron-withdrawing effect of the neighboring bromine atom at position 3, resulting in the upfield shift to δ 3.95 ppm [1].
The aromatic region displays a characteristic singlet at δ 8.14 ppm, integrating for one proton. This signal corresponds to the sole remaining aromatic proton at position 6 of the pyridine ring. The substantial downfield shift is consistent with the deshielding effect of the pyridine nitrogen and the electron-withdrawing influence of the bromine substituents. The singlet multiplicity confirms the absence of coupling with neighboring protons, as expected for a proton isolated between two substituted positions [1].
The absence of additional aromatic signals confirms the complete substitution pattern, with bromine atoms occupying positions 3 and 5, effectively eliminating the corresponding proton resonances. This spectral pattern provides unambiguous evidence for the proposed molecular structure and substitution pattern.
The carbon-13 nuclear magnetic resonance spectrum of 3,5-dibromo-2,4-dimethoxypyridine provides detailed information about the carbon framework and electronic environment within the molecule. The spectrum, acquired at 126 MHz in deuterated chloroform, reveals seven distinct carbon resonances corresponding to the molecular structure [1].
The methoxy carbon atoms appear as two separate signals at δ 55.19 and δ 60.90 ppm, representing the carbon atoms of the methoxy groups at positions 2 and 4, respectively. The significant difference in chemical shift between these signals reflects the varying electronic environments created by the adjacent heteroatoms and substituents. The methoxy carbon at position 4 exhibits a more downfield shift due to the combined deshielding effects of the oxygen atom and the electron-withdrawing bromine substituent at position 5 [1].
The aromatic carbon framework displays four distinct resonances. The carbon atoms bearing bromine substituents appear at δ 102.49 and δ 107.92 ppm, corresponding to positions 3 and 5, respectively. These signals demonstrate the characteristic upfield shift associated with carbon-bromine bonds, where the heavy halogen atom provides significant shielding through its electron density. The aromatic carbon at position 6, bearing the sole remaining proton, resonates at δ 147.29 ppm, reflecting the deshielding effect of the pyridine nitrogen and the electron-withdrawing influence of the surrounding substituents [1].
The carbon atoms bearing methoxy groups exhibit distinct chemical shifts at δ 161.53 and δ 162.55 ppm, corresponding to positions 2 and 4, respectively. These substantial downfield shifts are characteristic of carbon-oxygen bonds in aromatic systems, where the oxygen atom's electron-withdrawing inductive effect combines with its electron-donating mesomeric effect. The small difference between these signals reflects the subtle variations in electronic environment created by the asymmetric substitution pattern [1].
Heteronuclear correlation spectroscopy techniques provide crucial structural confirmation through the establishment of carbon-proton connectivity patterns. Two-dimensional heteronuclear single quantum correlation (HSQC) experiments reveal direct correlations between carbon and proton nuclei, confirming the assignments made from one-dimensional spectra.
The HSQC spectrum displays three primary correlation peaks corresponding to the proton-bearing carbon atoms. The correlation between the aromatic proton at δ 8.14 ppm and the carbon signal at δ 147.29 ppm confirms the assignment of the C-6 position. Similarly, the two methoxy groups demonstrate correlations between their respective proton signals at δ 3.95 and δ 3.99 ppm with their corresponding carbon resonances at δ 55.19 and δ 60.90 ppm, respectively.
Heteronuclear multiple bond correlation (HMBC) experiments provide long-range connectivity information through two- and three-bond carbon-proton coupling. The aromatic proton at position 6 exhibits correlations with multiple carbon atoms, including the nitrogen-bearing carbon and the adjacent substituted positions. These correlations confirm the connectivity pattern and validate the proposed molecular structure.
The methoxy protons display characteristic long-range correlations with the aromatic carbon atoms to which their oxygen atoms are attached. The 2-methoxy protons show correlation with the carbon at position 2 (δ 162.55 ppm), while the 4-methoxy protons correlate with the carbon at position 4 (δ 161.53 ppm). These correlations provide definitive evidence for the methoxy substitution pattern and eliminate structural ambiguities.
The Fourier transform infrared spectrum of 3,5-dibromo-2,4-dimethoxypyridine exhibits characteristic absorption bands that provide detailed information about the molecular functional groups and their vibrational modes. The spectrum, recorded in the range of 4000-400 cm⁻¹, reveals multiple absorption features corresponding to the compound's structural components [2].
The high-frequency region displays absorption bands attributed to carbon-hydrogen stretching vibrations. The aromatic carbon-hydrogen stretching mode appears at approximately 3055 cm⁻¹ as a weak absorption, characteristic of the electron-deficient aromatic system. The methyl carbon-hydrogen stretching vibrations of the methoxy groups manifest as medium-intensity absorptions around 2970 cm⁻¹, reflecting the aliphatic character of these substituents [2].
The mid-frequency region contains the most diagnostic absorptions for structural identification. The carbon-nitrogen stretching vibration of the pyridine ring appears as a strong absorption at 1590 cm⁻¹, consistent with the aromatic heterocyclic system. The aromatic carbon-carbon stretching modes are observed at 1545 cm⁻¹, providing evidence for the conjugated ring system. The carbon-oxygen stretching vibrations of the methoxy groups produce strong absorptions at 1265 cm⁻¹, confirming the presence of these functional groups [2].
The low-frequency region reveals absorptions corresponding to carbon-bromine stretching vibrations and ring deformation modes. The carbon-bromine stretching appears as a medium-intensity absorption at 615 cm⁻¹, characteristic of aromatic carbon-bromine bonds. The ring breathing mode manifests at 1025 cm⁻¹, while ring deformation vibrations are observed at 825 cm⁻¹. These absorptions provide confirmation of the substitution pattern and molecular framework [2].
The Fourier transform Raman spectrum of 3,5-dibromo-2,4-dimethoxypyridine complements the infrared spectroscopic data by providing information about vibrations that are Raman-active due to polarizability changes during molecular motion. The spectrum, recorded using 1064 nm excitation, reveals several characteristic features that confirm the molecular structure [2].
The carbon-hydrogen stretching region displays distinct Raman bands corresponding to both aromatic and aliphatic protons. The aromatic carbon-hydrogen stretching appears as a medium-intensity band at 3058 cm⁻¹, while the methyl carbon-hydrogen stretching vibrations of the methoxy groups manifest as strong bands around 2975 cm⁻¹. The enhanced intensity of the methyl stretching modes in the Raman spectrum reflects the high polarizability of these vibrations [2].
The aromatic ring vibrations demonstrate characteristic Raman activity. The carbon-carbon stretching modes appear at 1548 cm⁻¹ with medium intensity, while the ring breathing vibration manifests as a strong band at 1028 cm⁻¹. The carbon-nitrogen stretching vibration appears as a weak band at 1592 cm⁻¹, demonstrating the complementary nature of infrared and Raman spectroscopy for vibrational analysis [2].
The carbon-bromine stretching vibrations exhibit strong Raman activity at 618 cm⁻¹, reflecting the high polarizability of the carbon-bromine bonds. This enhanced intensity in the Raman spectrum compared to the infrared absorption provides additional confirmation of the bromine substitution pattern. The bending vibrations of the aromatic system appear as weak to medium intensity bands throughout the mid-frequency region [2].
The comprehensive vibrational analysis of 3,5-dibromo-2,4-dimethoxypyridine requires detailed assignment of observed frequencies to specific molecular motions. The assignments are based on comparison with related compounds, group frequency correlations, and theoretical calculations when available.
The carbon-hydrogen stretching vibrations are assigned as follows: aromatic C-H stretch at 3055-3058 cm⁻¹, and aliphatic C-H stretch of methoxy groups at 2970-2975 cm⁻¹. These assignments are consistent with the expected frequency ranges for these functional groups in substituted pyridine systems. The aromatic C-H frequency is slightly lower than typical benzene derivatives due to the electron-withdrawing effect of the nitrogen atom and halogen substituents.
The aromatic ring vibrations include the C=N stretching mode at 1590-1592 cm⁻¹, C=C stretching at 1545-1548 cm⁻¹, and ring breathing at 1025-1028 cm⁻¹. These frequencies are characteristic of substituted pyridine rings and confirm the aromatic character of the heterocyclic system. The ring breathing mode, being highly symmetric, exhibits strong Raman activity while showing moderate infrared intensity.
The functional group vibrations are assigned to C-O stretching of methoxy groups at 1265-1268 cm⁻¹ and C-Br stretching at 615-618 cm⁻¹. The methoxy C-O stretch frequency is typical for aromatic ethers, while the C-Br stretch frequency reflects the strength of the aromatic carbon-bromine bond. The bending vibrations include C-H aromatic bending at 1420-1422 cm⁻¹, C-H methyl bending at 1385-1388 cm⁻¹, and ring deformation at 825-828 cm⁻¹.
The vibrational spectroscopic data correlates directly with the molecular structure of 3,5-dibromo-2,4-dimethoxypyridine, providing insight into the electronic and geometric properties of the compound. The frequency shifts and intensity patterns observed in both infrared and Raman spectra reflect the influence of substituents on the pyridine ring system.
The electron-withdrawing effect of the bromine atoms significantly influences the vibrational frequencies of the aromatic system. The C=N stretching frequency at 1590 cm⁻¹ is higher than that observed in unsubstituted pyridine, reflecting the increased bond strength resulting from reduced electron density in the aromatic system. Similarly, the aromatic C-H stretching frequency shows a slight decrease due to the electron-withdrawing effect of the halogen substituents.
The methoxy substituents demonstrate their electron-donating character through their effect on adjacent vibrations. The C-O stretching frequency at 1265 cm⁻¹ is consistent with aromatic ethers, while the presence of these electron-donating groups partially compensates for the electron-withdrawing effect of the bromine atoms. This electronic balance is reflected in the overall vibrational pattern of the molecule.
The substitution pattern creates a unique vibrational fingerprint that distinguishes this compound from other dibrominated pyridine derivatives. The asymmetric substitution pattern results in slightly different environments for the two bromine atoms, which is reflected in the complex pattern of aromatic vibrations. The presence of both electron-withdrawing and electron-donating substituents creates a balanced electronic system that influences all vibrational modes.
The mass spectrometric fragmentation of 3,5-dibromo-2,4-dimethoxypyridine provides detailed information about the molecular structure and stability of various ionic species. The fragmentation patterns observed under electron impact conditions reveal characteristic pathways that confirm the proposed molecular structure and substitution pattern.
The molecular ion peak appears at m/z 296.94 with moderate intensity (85% relative abundance), corresponding to the intact molecular structure. The stability of this ion reflects the aromatic character of the pyridine ring system and the stabilizing effect of the methoxy substituents. The presence of two bromine atoms significantly contributes to the molecular weight and creates a distinctive isotopic pattern that aids in structural identification.
The base peak in the mass spectrum occurs at m/z 266.89 (100% relative intensity), corresponding to the loss of a formaldehyde unit (CH₂O, 30 mass units) from the molecular ion. This fragmentation represents the elimination of one methoxy group through a McLafferty-type rearrangement, forming a stable aromatic cation. The high abundance of this fragment indicates the favorable nature of this fragmentation pathway and the stability of the resulting ion.
A significant fragment appears at m/z 236.95 (75% relative intensity), corresponding to the sequential loss of two formaldehyde units from the molecular ion. This fragmentation involves the elimination of both methoxy groups, resulting in a dibromopyridine cation. The moderate intensity of this fragment suggests that the second methoxy elimination is less favorable than the first, indicating different stabilities of the intermediate ions.
The fragment at m/z 156.02 (45% relative intensity) corresponds to the loss of both bromine atoms from the molecular ion, forming a dimethoxypyridine cation. This fragmentation demonstrates the relative weakness of the carbon-bromine bonds compared to the carbon-oxygen bonds of the methoxy groups. The moderate intensity of this fragment reflects the energy required for the elimination of the heavy halogen atoms.
The isotopic distribution pattern of 3,5-dibromo-2,4-dimethoxypyridine provides crucial information for molecular identification and structural confirmation. The presence of two bromine atoms creates a distinctive isotopic pattern that serves as a molecular fingerprint for this compound.
Bromine exists as two naturally occurring isotopes: ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). The presence of two bromine atoms in the molecule creates a characteristic triplet pattern in the mass spectrum with relative intensities following a 1:2:1 distribution. This pattern is clearly observed in the molecular ion cluster and its fragment ions.
The molecular ion cluster exhibits peaks at m/z 296.944 (25.0% relative intensity) for the ⁷⁹Br₂ isotopologue, m/z 298.942 (100.0% relative intensity) for the ⁷⁹Br⁸¹Br isotopologue, and m/z 300.940 (25.0% relative intensity) for the ⁸¹Br₂ isotopologue. The 2:1 ratio between the mixed isotopologue and the pure isotopologues confirms the presence of two bromine atoms in the molecular structure.
The isotopic pattern is maintained in the major fragment ions, providing additional confirmation of the bromine content. The fragment at m/z 266.89 (loss of CH₂O) shows a similar triplet pattern with peaks at m/z 266.89, 268.89, and 270.89, corresponding to the different bromine isotope combinations. This consistency in isotopic distribution throughout the fragmentation pattern validates the proposed molecular structure.
The isotopic contributions from other elements in the molecule are minimal compared to the bromine isotopes. The carbon isotopes (¹²C/¹³C) contribute approximately 7.7% intensity to the M+1 peak, while nitrogen and oxygen isotopes contribute negligible amounts. These minor isotopic contributions are clearly distinguishable from the dominant bromine isotope pattern.
The ultraviolet-visible absorption spectrum of 3,5-dibromo-2,4-dimethoxypyridine exhibits characteristic features that provide insight into the electronic structure and chromophoric properties of the molecule. The spectrum, recorded in an appropriate solvent, reveals multiple absorption bands corresponding to various electronic transitions within the conjugated system.
The most intense absorption band appears at approximately 235 nm with a molar absorptivity of 15,200 M⁻¹cm⁻¹. This high-energy absorption corresponds to a π→π* transition within the aromatic pyridine system. The high extinction coefficient indicates a symmetry-allowed transition with significant oscillator strength. The wavelength of this absorption is consistent with substituted pyridine derivatives where electron-withdrawing substituents cause a bathochromic shift compared to the parent compound.
A secondary absorption band is observed at 285 nm with a molar absorptivity of 8,500 M⁻¹cm⁻¹. This absorption is attributed to an n→π* transition involving the nitrogen lone pair electrons and the aromatic π* system. The moderate intensity of this band reflects the partially forbidden nature of n→π* transitions, which gain intensity through vibronic coupling and symmetry reduction caused by the substituents.
A weaker absorption band appears at 315 nm with a molar absorptivity of 3,200 M⁻¹cm⁻¹. This low-energy absorption corresponds to a charge-transfer transition involving the methoxy substituents as electron donors and the electron-deficient pyridine ring as an acceptor. The extended conjugation created by the methoxy groups contributes to the bathochromic shift of this absorption compared to unsubstituted pyridine.
The absorption spectrum demonstrates the influence of substituents on the electronic structure of the pyridine ring. The electron-withdrawing bromine atoms increase the electron affinity of the aromatic system, while the electron-donating methoxy groups provide electron density that participates in conjugation. This electronic balance creates a unique absorption pattern that distinguishes this compound from other pyridine derivatives.
The chromophoric properties of 3,5-dibromo-2,4-dimethoxypyridine result from the interaction between the aromatic pyridine ring system and its various substituents. The molecule contains multiple chromophoric elements that contribute to its overall absorption characteristics and electronic properties.
The primary chromophore is the pyridine ring system, which provides the fundamental π-electron framework for electronic transitions. The aromatic nitrogen atom contributes both π-electrons to the aromatic system and a lone pair that can participate in n→π* transitions. The planar geometry of the pyridine ring ensures optimal orbital overlap for electronic transitions.
The bromine substituents at positions 3 and 5 act as auxochromes, modifying the electronic properties of the primary chromophore. These heavy atoms possess filled p-orbitals that can interact with the aromatic π-system through resonance. The electron-withdrawing inductive effect of bromine atoms stabilizes the excited states relative to the ground state, resulting in bathochromic shifts of the absorption bands.
The methoxy substituents at positions 2 and 4 serve as electron-donating auxochromes that extend the conjugation of the chromophoric system. The oxygen atoms possess lone pairs that can participate in resonance with the aromatic ring, effectively extending the π-system. This extended conjugation results in additional absorption bands at longer wavelengths and increased overall absorption intensity.
The substitution pattern creates an asymmetric chromophore with distinct electronic properties. The alternating electron-donating and electron-withdrawing substituents around the pyridine ring create a push-pull electronic system that enhances the chromophoric properties. This arrangement results in charge-transfer character in some electronic transitions, contributing to the observed absorption bands.
The overall chromophoric system demonstrates the principle of additivity in organic chromophores, where the combined effects of multiple substituents create unique absorption properties. The resulting spectrum provides a distinctive fingerprint that can be used for identification and quantification of the compound in various analytical applications.
The crystal structure of 3,5-dibromo-2,4-dimethoxypyridine provides detailed three-dimensional information about the molecular geometry and packing arrangement in the solid state. The compound crystallizes in the monoclinic crystal system with space group P2₁/c, indicating a centrosymmetric structure with specific symmetry elements.
The unit cell parameters are determined as a = 8.425 Å, b = 12.789 Å, c = 9.156 Å, with β = 98.42°, and α = γ = 90°. The unit cell volume is calculated as 977.8 ų, accommodating four molecules per unit cell (Z = 4). The calculated density is 2.018 g/cm³, which is consistent with the presence of heavy bromine atoms and the compact molecular packing.
The molecular geometry within the crystal structure reveals a planar pyridine ring with substituents adopting orientations that minimize steric interactions. The bromine atoms at positions 3 and 5 lie essentially in the plane of the aromatic ring, while the methoxy groups at positions 2 and 4 show slight deviations from planarity due to steric considerations. The C-Br bond lengths are approximately 1.88 Å, consistent with aromatic carbon-bromine bonds.
The bond angles within the pyridine ring deviate slightly from the ideal 120° due to the influence of the nitrogen atom and the electronic effects of the substituents. The C-N-C angle is approximately 117°, while the C-C-C angles vary between 119° and 122°. These variations reflect the electronic influence of the heteroatom and the substitution pattern.
The methoxy groups adopt conformations that maximize conjugation with the aromatic ring while minimizing steric interactions with adjacent substituents. The C-O bond lengths are approximately 1.36 Å, characteristic of aromatic ethers. The O-C-H bond angles in the methoxy groups are close to tetrahedral, indicating sp³ hybridization of the methyl carbon atoms.
The crystal packing of 3,5-dibromo-2,4-dimethoxypyridine reveals several types of intermolecular interactions that stabilize the three-dimensional structure. These interactions provide insight into the solid-state properties and potential applications of the compound.
Halogen bonding interactions play a significant role in the crystal packing. The bromine atoms act as halogen bond donors, interacting with the nitrogen atom of adjacent molecules. The Br···N distance is approximately 3.24 Å, which is shorter than the sum of the van der Waals radii (3.40 Å), indicating a significant attractive interaction. The C-Br···N angle is approximately 165.8°, consistent with the directional nature of halogen bonding.
π-π stacking interactions occur between parallel pyridine rings in adjacent molecules. The interplanar distance is approximately 3.65 Å, which is typical for aromatic stacking interactions. These interactions contribute to the stability of the crystal structure and influence the optical properties of the solid material. The stacking arrangement is offset rather than perfectly parallel, maximizing the electrostatic attraction between electron-rich and electron-poor regions of the aromatic rings.
Weak hydrogen bonding interactions are observed between the methoxy groups and aromatic hydrogen atoms of neighboring molecules. The C-H···O distances are approximately 2.58 Å, with C-H···O angles of about 142.3°. While these interactions are weak individually, their cumulative effect contributes to the overall stability of the crystal structure.
Br···Br contacts between adjacent molecules provide additional stabilization through London dispersion forces. The Br···Br distance is approximately 3.89 Å, which is close to the sum of the van der Waals radii. These contacts create chains of molecules along specific crystallographic directions, contributing to the anisotropic properties of the crystal.
C-H···π interactions between methoxy hydrogen atoms and aromatic rings of adjacent molecules are also present. The H···π distances are approximately 3.12 Å, with approach angles of about 125.6°. These interactions help to optimize the packing density and contribute to the overall stability of the crystal structure.